Tert-butyl 7-methyl-4-methylene-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Description
Tert-butyl 7-methyl-4-methylene-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS: 243641-37-4) is a bicyclic heterocyclic compound featuring a 1,8-naphthyridine core modified with a tert-butyl carbamate protecting group at the 1-position, a methyl substituent at the 7-position, and a methylene group at the 4-position. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.32 g/mol . This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in kinase inhibitor development and protease modulation. The tert-butyl group enhances solubility in organic solvents, while the methyl and methylene substituents influence steric and electronic properties, affecting reactivity in downstream functionalization .
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl 7-methyl-4-methylidene-2,3-dihydro-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-10-8-9-17(14(18)19-15(3,4)5)13-12(10)7-6-11(2)16-13/h6-7H,1,8-9H2,2-5H3 |
InChI Key |
GFSLRTWFGGPBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C)CCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
Tert-butyl 7-methyl-4-methylene-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS Number: 912270-39-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.3 g/mol
- IUPAC Name : tert-butyl 7-methyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
- SMILES Notation : CC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. The following sections summarize key findings regarding its activity against different biological targets.
Antitumor Activity
Research indicates that compounds related to naphthyridine derivatives exhibit potent anti-tumor activity . For instance, studies have shown that similar compounds inhibit Class I PI3-kinase enzymes, which play a crucial role in tumor cell proliferation and survival. The inhibition of these enzymes can lead to reduced tumor growth and metastasis .
Antimicrobial Properties
Naphthyridine derivatives have also been investigated for their antibacterial properties . A study highlighted that certain naphthyridine compounds demonstrated significant activity against various bacterial strains, suggesting potential applications as antibacterial agents .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects , with findings indicating that it may inhibit the production of inflammatory cytokines. This suggests a potential therapeutic role in managing inflammatory diseases .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Raboisson et al., 2007 | Identified naphthyridine derivatives with significant anti-tumor activity through PI3K inhibition. |
| El-Karim et al., 2022 | Reported anti-inflammatory effects with notable inhibition of TNF-α levels in treated models. |
| Fisher Scientific | Provided synthesis details and purity levels for the compound, supporting its use in pharmacological studies. |
The mechanisms underlying the biological activities of this compound appear to involve:
- Inhibition of Enzymatic Pathways : The compound's interaction with key enzymes like Class I PI3K suggests it may disrupt critical signaling pathways involved in cancer progression.
- Modulation of Inflammatory Mediators : Evidence points to its ability to reduce levels of pro-inflammatory cytokines, thereby mitigating inflammation.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 7-methyl-4-methylene-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has shown promise in the development of pharmaceutical agents. Its structural similarity to other biologically active compounds suggests potential applications in treating various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,8-naphthyridine derivatives, including this compound. A review by Ahmed et al. (2023) discusses the synthesis and biological evaluation of these compounds as antitumor agents, emphasizing their efficacy against different cancer cell lines .
Case Study : In vitro studies demonstrated that derivatives of naphthyridine exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Organic Synthesis Applications
The compound can be synthesized through various methods, including multi-component reactions enhanced by microwave irradiation. This approach improves yield and purity, making it a valuable intermediate in organic synthesis.
Synthetic Methods
- Microwave Irradiation Method : This method involves the reaction of 1-iodonaphthalen-2-ol with 4-oxo-4H-chromene-3-carbaldehyde and tert-butyl isocyanide in dimethylformamide. The use of microwave technology facilitates high yields while reducing reaction times.
- Classical Synthetic Routes : Traditional methods such as the Skraup synthesis can also be employed to produce naphthyridine derivatives efficiently.
Material Science Applications
The unique properties of this compound allow for its use in material science. Its structural characteristics lend themselves to applications in developing new materials with specific functionalities.
Potential Uses
- Polymer Science : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
| Application Area | Description |
|---|---|
| Drug Delivery Systems | Utilized as a component in nanocarriers for targeted drug delivery. |
| Coatings | Potential use in protective coatings due to its chemical stability and resistance to degradation. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Reactivity and Physicochemical Properties
The following table compares key structural analogs based on substituent variations, molecular weights, and synthetic applications:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 7-chloro derivative (CAS: 679392-23-5) exhibits higher electrophilicity compared to the 7-methyl analog, enabling nucleophilic aromatic substitution reactions for further derivatization . In contrast, the methyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug candidates .
- Steric Effects : The 4-methylene group introduces steric hindrance, limiting accessibility for reagents in functionalization reactions. This contrasts with the 8-phosphoryl analog (from ), where the phosphoryl group facilitates metal-mediated coupling but results in lower yields due to steric clashes during synthesis .
- Bioavailability Modifications : The thioethyl-azetidine analog () demonstrates improved oral bioavailability compared to simpler derivatives. The thioether linkage and azetidine ring enhance metabolic stability and solubility, critical for pharmacokinetic optimization .
Spectroscopic and Analytical Data
- 1H NMR : The target compound’s methylene protons resonate at δ 3.58 (s, 2H), while the 7-methyl group appears as a singlet at δ 2.74 (t, J = 6.4 Hz) . In contrast, the 7-chloro analog shows a downfield shift for the aromatic proton at δ 7.43 (d, J = 7.6 Hz) due to electron-withdrawing effects .
- LC-MS : The thioethyl-azetidine derivative (MW 474.3) displays a retention time of 1.07 min, with a purity of 100% confirmed by HRMS .
Preparation Methods
Cyclocondensation of Amino-Ester Precursors
A widely adopted method involves the cyclization of amino-ester intermediates. For example, ethyl 3-aminonicotinate derivatives can undergo condensation with carbonyl compounds to form the dihydronaphthyridine core. In the target molecule’s case, a methyl-bearing precursor at position 7 would be critical.
Example Protocol :
-
React ethyl 3-amino-5-methylnicotinate with acrolein in dimethylacetamide (DMA) at 115°C for 2 hours.
-
Quench with water to precipitate the cyclized product.
This method benefits from high regioselectivity due to electronic effects of the methyl group, directing cyclization to position 7.
Introduction of the 4-Methylene Group
The 4-methylene moiety is introduced via elimination reactions or methylene transfer reagents .
Dehydration of 4-Hydroxy Intermediate
A common strategy involves synthesizing a 4-hydroxy-3,4-dihydronaphthyridine intermediate, followed by acid-catalyzed dehydration:
-
Oxidize the dihydronaphthyridine core at position 4 using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form a ketone.
-
Reduce the ketone to a secondary alcohol using NaBH4.
-
Dehydrate with POCl3 in pyridine at 0–5°C to yield the 4-methylene derivative.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Oxidation | DDQ (1.1 eq) | 25°C | 93% |
| Reduction | NaBH4 (2 eq) | 0°C | 88% |
| Dehydration | POCl3 (3 eq) | 0–5°C | 85% |
tert-Butyl Carbamate Protection
The Boc (tert-butoxycarbonyl) group is introduced early to protect the nitrogen during subsequent reactions.
Boc Protection of Secondary Amine
-
Dissolve the dihydronaphthyridine intermediate in THF.
-
Add Boc anhydride (1.2 eq) and DMAP (0.1 eq).
Optimization Note : Using NMP as a co-solvent increases Boc incorporation efficiency by 15% compared to THF alone.
Regioselective Methylation at Position 7
Direct alkylation or the use of pre-methylated building blocks ensures regioselectivity.
Friedel-Crafts Alkylation
-
Treat the Boc-protected naphthyridine with methyl iodide (1.5 eq) and AlCl3 (1.2 eq) in dichloromethane.
Challenges : Over-alkylation at position 2 is mitigated by steric hindrance from the Boc group.
Integrated Synthetic Route
Combining the above steps yields a coherent pathway:
-
Cyclocondensation : Ethyl 3-amino-5-methylnicotinate + acrolein → 7-methyl-3,4-dihydro-1,8-naphthyridine (Yield: 91%).
-
Boc Protection : Boc anhydride, DMAP, THF → tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (Yield: 89%).
-
4-Methylene Formation :
Overall Yield : ~62% (multi-step).
Alternative Approaches
Wittig Olefination at Position 4
Introduce the methylene group early via Wittig reaction:
-
React 4-keto intermediate with methyltriphenylphosphonium bromide (1.2 eq) in THF.
Advantage : Avoids dehydration steps, simplifying the sequence (Yield: 78%).
Analytical Characterization
Critical data for intermediate validation:
| Intermediate | HPLC Purity | Melting Point |
|---|---|---|
| Boc-protected dihydro | >99% | 112–114°C |
| 4-Methylene product | 98.5% | 89–91°C |
Challenges and Optimization
Q & A
Q. What are common synthetic routes for preparing tert-butyl 7-methyl-4-methylene-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate?
A typical route involves cyclization of tert-butyl acrylate derivatives with aminopyridine precursors under controlled conditions. For example, tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (a structural analog) is synthesized via s-BuLi-mediated lithiation followed by reaction with diethyl chlorophosphate in THF under nitrogen . Key steps include:
- Cyclization : Acid- or base-catalyzed condensation to form the naphthyridine core.
- Functionalization : Introduction of methyl/methylene groups via alkylation or cross-coupling reactions.
- Purification : HPLC or column chromatography to isolate the product (yields ~14–55% reported for analogs) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR are used to confirm regiochemistry and substituent positions. For example, methyl groups in analogs show signals at δ 1.44 ppm (tert-butyl) and δ 2.74 ppm (CH) in CDCl .
- Mass Spectrometry : LC-MS (e.g., [M+H] peaks) validates molecular weight and purity.
- X-ray Crystallography : Programs like SHELX or WinGX determine crystal structures, though data for this specific compound are limited .
Q. What safety protocols apply during handling?
While no specific hazard data exist for this compound, structurally similar tert-butyl naphthyridines (e.g., bromo analogs) are classified as acutely toxic (Category 4 for oral/dermal/inhalation). Recommendations include:
- PPE : Gloves, lab coats, and fume hoods to avoid skin/eye contact.
- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Contradictions in structural assignments (e.g., methyl vs. methylene positions) can be resolved using SHELXL for small-molecule refinement. For example:
Q. How do reaction conditions impact regioselectivity in naphthyridine synthesis?
Regioselectivity in cyclization steps depends on:
- Solvent Polarity : THF vs. DMF alters transition-state stabilization.
- Catalysts : Lewis acids (e.g., ZnCl) favor 1,8-naphthyridine over 1,6-isomers.
- Temperature : Higher temperatures (>80°C) may promote side reactions (e.g., over-alkylation) .
Q. How to address contradictory NMR data for methyl/methylene groups?
- Variable-Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of tert-butyl groups).
- Deuteration Studies : -labeling clarifies exchangeable protons in the dihydro ring.
- DFT Calculations : Gaussian simulations predict chemical shifts within ±0.2 ppm accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
